4,7-dimethyl-2-[(tetrahydro-2-furanylmethyl)amino]-7,8-dihydro-5(6H)-quinazolinone -

4,7-dimethyl-2-[(tetrahydro-2-furanylmethyl)amino]-7,8-dihydro-5(6H)-quinazolinone

Catalog Number: EVT-4368081
CAS Number:
Molecular Formula: C15H21N3O2
Molecular Weight: 275.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4,7-Dimethyl-2-[(tetrahydro-2-furanylmethyl)amino]-7,8-dihydro-5(6H)-quinazolinone is a novel, non-nucleoside inhibitor of adenylyl cyclase (AC), specifically demonstrating high selectivity for the AC type V isoform []. Adenylyl cyclases are a family of enzymes that catalyze the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger involved in various cellular processes []. This compound represents a potential tool for studying AC type V function and the role of cAMP signaling in various physiological and pathological conditions [].

Molecular Structure Analysis

While the provided literature does not explicitly detail the molecular structure analysis of 4,7-dimethyl-2-[(tetrahydro-2-furanylmethyl)amino]-7,8-dihydro-5(6H)-quinazolinone, its structure can be inferred from its chemical name and its relation to other AC inhibitors like 9-(tetrahydro-2-furyl) adenine []. It likely contains a quinazolinone core structure with a tetrahydro-2-furanylmethyl group attached to the amino group at position 2. This tetrahydro-2-furanylmethyl group appears crucial for its selectivity towards AC type V [].

Mechanism of Action

4,7-Dimethyl-2-[(tetrahydro-2-furanylmethyl)amino]-7,8-dihydro-5(6H)-quinazolinone acts by binding to the ATP binding site of adenylyl cyclase type V []. This binding interferes with the enzyme's ability to bind ATP and catalyze cAMP production, thereby inhibiting AC type V activity []. The compound's selectivity for AC type V is attributed to its specific interaction with the structural features of this isoform's ATP binding site [].

Applications

The primary application of 4,7-dimethyl-2-[(tetrahydro-2-furanylmethyl)amino]-7,8-dihydro-5(6H)-quinazolinone lies in its potential as a pharmacological tool for research []. Its high selectivity for AC type V makes it valuable for:

  • Studying the specific roles of AC type V: This compound can help dissect the specific downstream effects of AC type V inhibition in various cellular processes and disease models [].
  • Validating AC type V as a therapeutic target: By selectively inhibiting AC type V, researchers can assess its potential as a drug target for diseases where AC type V activity is implicated [].
  • Developing more potent and selective AC inhibitors: 4,7-Dimethyl-2-[(tetrahydro-2-furanylmethyl)amino]-7,8-dihydro-5(6H)-quinazolinone can serve as a lead compound for developing more potent and selective AC type V inhibitors with improved pharmacological properties [].
Future Directions
  • Detailed structure-activity relationship (SAR) studies: This will help identify the key structural features responsible for its potency and selectivity, guiding the development of optimized analogs [].
  • In vivo efficacy and safety studies: Evaluating its effects in animal models of diseases where AC type V is implicated will be crucial for translating its therapeutic potential [].
  • Investigating its pharmacokinetic properties: Understanding its absorption, distribution, metabolism, and excretion profile is essential for determining its suitability as a drug candidate [].

9-(Tetrahydro-2-furanyl)-9H-purin-6-amine (SQ22,536)

  • Relevance: SQ22,536 shares structural similarities with 4,7-dimethyl-2-[(tetrahydro-2-furanylmethyl)amino]-7,8-dihydro-5(6H)-quinazolinone, particularly the presence of the tetrahydro-2-furanyl group. Additionally, both compounds target the ATP binding site of ACs, highlighting a potential shared mechanism of action. []

2-Amino-7-(furanyl)-7,8-dihydro-5(6H)-quinazolinone (NKY80)

    Compound Description: NKY80 is a non-nucleoside inhibitor of adenylyl cyclase (AC) identified through virtual screening. [] It exhibits a significant 210-fold selectivity for inhibiting the AC5 isoform compared to AC2. []

    Relevance: NKY80 and 4,7-dimethyl-2-[(tetrahydro-2-furanylmethyl)amino]-7,8-dihydro-5(6H)-quinazolinone belong to the same chemical class, quinazolinones. This structural resemblance suggests potential similarities in their interactions with biological targets and could explain shared pharmacological activities. []

9-(tetrahydro-2-furyl) adenine

    Compound Description: This compound is a ribose-substituted P-site ligand that demonstrates a remarkable 130-fold selectivity in inhibiting the AC5 isoform over AC2. [] This selectivity makes it a valuable tool for studying AC5-specific signaling pathways.

    Relevance: This compound, like 4,7-dimethyl-2-[(tetrahydro-2-furanylmethyl)amino]-7,8-dihydro-5(6H)-quinazolinone, features a tetrahydro-2-furanyl group. This shared structural feature suggests a potential common binding motif for interacting with AC isoforms, particularly those sensitive to P-site ligands. []

Adenine 9-β-d-arabinofuranoside (Ara-A)

  • Relevance: While not structurally identical to 4,7-dimethyl-2-[(tetrahydro-2-furanylmethyl)amino]-7,8-dihydro-5(6H)-quinazolinone, Ara-A shares the characteristic adenine moiety, a common feature in many AC inhibitors. This structural similarity highlights the importance of the adenine group in targeting ACs and suggests a possible common binding site. []

Properties

Product Name

4,7-dimethyl-2-[(tetrahydro-2-furanylmethyl)amino]-7,8-dihydro-5(6H)-quinazolinone

IUPAC Name

4,7-dimethyl-2-(oxolan-2-ylmethylamino)-7,8-dihydro-6H-quinazolin-5-one

Molecular Formula

C15H21N3O2

Molecular Weight

275.35 g/mol

InChI

InChI=1S/C15H21N3O2/c1-9-6-12-14(13(19)7-9)10(2)17-15(18-12)16-8-11-4-3-5-20-11/h9,11H,3-8H2,1-2H3,(H,16,17,18)

InChI Key

FQEYRLGSTWWEEH-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=NC(=NC(=C2C(=O)C1)C)NCC3CCCO3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.